![molecular formula C14H20ClNO2 B5823083 4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5823083.png)
4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist that has been extensively studied for its pharmacological properties. This compound is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological conditions.
Mechanism of Action
4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine acts as a selective β2-adrenergic receptor antagonist, which means it blocks the binding of endogenous ligands, such as adrenaline and noradrenaline, to the receptor. This leads to a decrease in the activity of the receptor and a reduction in downstream signaling pathways. The mechanism of action of 4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine is highly specific to β2-adrenergic receptors and does not affect other adrenergic receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine depend on the specific β2-adrenergic receptor-mediated pathway being targeted. In general, the compound has been shown to reduce the activity of β2-adrenergic receptors, which can lead to decreased cardiac output, bronchoconstriction, and impaired glucose metabolism. However, the effects of 4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine can be highly context-dependent and may vary depending on the specific experimental conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine in lab experiments is its high specificity for β2-adrenergic receptors. This allows researchers to selectively target these receptors without affecting other adrenergic receptors. Additionally, the compound has been extensively studied and has a well-established mechanism of action, making it a reliable tool for investigating β2-adrenergic receptor-mediated pathways.
However, there are also limitations to using 4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine in lab experiments. One limitation is that the compound has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over long periods of time. Additionally, the compound may have off-target effects on other receptors or signaling pathways, which can complicate data interpretation.
Future Directions
There are many future directions for research involving 4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine. One area of interest is investigating the role of β2-adrenergic receptors in cancer progression and metastasis. Recent studies have suggested that β2-adrenergic receptor activation may promote tumor growth and metastasis, and blocking these receptors with compounds like 4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine may have therapeutic potential.
Another area of interest is investigating the role of β2-adrenergic receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Recent studies have suggested that β2-adrenergic receptor activation may play a role in the pathogenesis of these diseases, and blocking these receptors may have neuroprotective effects.
Overall, 4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine is a valuable tool for investigating the role of β2-adrenergic receptors in various physiological and pathological conditions. While there are limitations to its use, the compound has been extensively studied and has a well-established mechanism of action, making it a reliable tool for scientific research.
Synthesis Methods
The synthesis of 4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine involves the reaction of 4-chloro-2,6-dimethylphenol with epichlorohydrin to form 4-chloro-2,6-dimethylphenoxypropyl chloride. This intermediate is then reacted with morpholine to obtain 4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological conditions. This compound has been used to study the effects of β2-adrenergic receptor activation on cardiac function, airway smooth muscle relaxation, and glucose metabolism. It has also been used to investigate the role of β2-adrenergic receptors in cancer, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-11-9-13(15)10-12(2)14(11)18-8-5-16-3-6-17-7-4-16/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFFVVYWRCGTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN2CCOCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

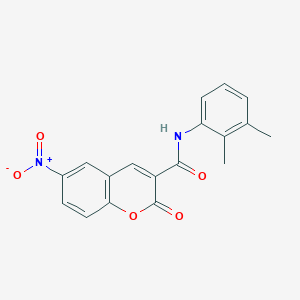
![N-[3-(methylthio)phenyl]-2-(phenylthio)acetamide](/img/structure/B5823010.png)
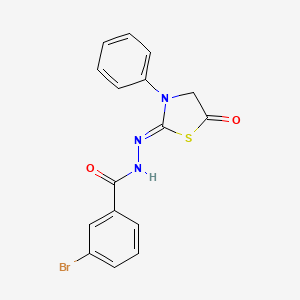

![methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5823043.png)

![2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5823058.png)
![3-benzyl-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5823065.png)
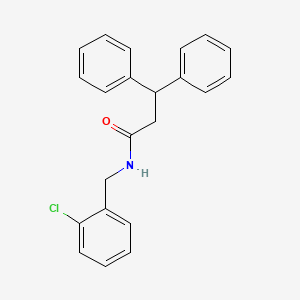
![5-(2-butenoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5823070.png)
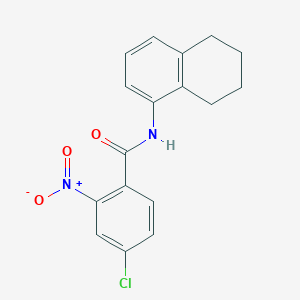
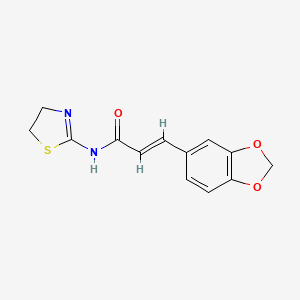
![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B5823098.png)
![4-({3-[(4-fluorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5823106.png)